molecular formula C13H14O B15159072 Phenyl(2-propylcycloprop-1-en-1-yl)methanone CAS No. 832110-79-9

Phenyl(2-propylcycloprop-1-en-1-yl)methanone

Cat. No.: B15159072
CAS No.: 832110-79-9
M. Wt: 186.25 g/mol
InChI Key: VEEMVIDRFSLTPJ-UHFFFAOYSA-N
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Description

Phenyl(2-propylcycloprop-1-en-1-yl)methanone is an organic compound characterized by a phenyl group attached to a cyclopropene ring with a propyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(2-propylcycloprop-1-en-1-yl)methanone typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of phenylacetylene with propyl diazoacetate in the presence of a rhodium catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Phenyl(2-propylcycloprop-1-en-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Phenyl(2-propylcycloprop-1-en-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Phenyl(2-propylcycloprop-1-en-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit protein kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl(2-phenylcyclopropyl)methanone
  • Phenyl(2-methylcyclopropyl)methanone
  • Phenyl(2-ethylcyclopropyl)methanone

Uniqueness

Phenyl(2-propylcycloprop-1-en-1-yl)methanone is unique due to the presence of the propyl substituent on the cyclopropene ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

832110-79-9

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

phenyl-(2-propylcyclopropen-1-yl)methanone

InChI

InChI=1S/C13H14O/c1-2-6-11-9-12(11)13(14)10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3

InChI Key

VEEMVIDRFSLTPJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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